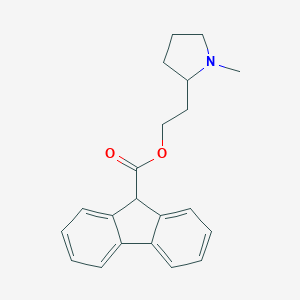
2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical effects have been investigated.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole has been studied for its potential applications in scientific research. One area of research involves its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been investigated for its potential use as an antimicrobial agent, as it has shown activity against various bacterial strains.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole is not fully understood. However, studies have suggested that this compound may inhibit cell proliferation by inducing apoptosis and cell cycle arrest in cancer cells. Additionally, this compound may exert its antimicrobial activity by disrupting bacterial cell membranes.
Biochemische Und Physiologische Effekte
Studies have shown that 2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole can affect various biochemical and physiological processes. For example, this compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole in lab experiments is its potential as a novel anticancer and antimicrobial agent. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole. One area of research involves further investigating its mechanism of action and biochemical effects. Additionally, this compound could be modified to improve its solubility and bioavailability. Furthermore, studies could investigate the potential use of this compound in combination with other anticancer or antimicrobial agents to enhance its efficacy.
Synthesemethoden
2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole can be synthesized using various methods. One common method involves the reaction of 2-aminothiophenol with 2,5-dimethoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Eigenschaften
CAS-Nummer |
100849-95-4 |
|---|---|
Produktname |
2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole |
Molekularformel |
C13H14N2O2S |
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
6-(2,5-dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C13H14N2O2S/c1-16-9-3-4-12(17-2)10(7-9)11-8-15-5-6-18-13(15)14-11/h3-4,7-8H,5-6H2,1-2H3 |
InChI-Schlüssel |
OUUQZRGCJFTFEN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2=CN3CCSC3=N2 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C2=CN3CCSC3=N2 |
Andere CAS-Nummern |
100849-95-4 |
Synonyme |
2,3-dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole VA 5 VA-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)






